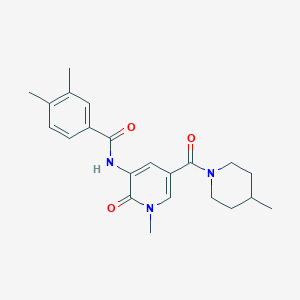
3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key areas of activity include:
- Kinase Inhibition : The compound exhibits inhibitory effects on kinases, which are critical in various signaling pathways. It has been noted for its selectivity towards specific kinases, making it a candidate for therapeutic applications in diseases such as cancer and autoimmune disorders.
- Receptor Modulation : The compound may interact with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and neuropsychiatric disorders. Its structure suggests potential as a selective antagonist.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Protein Kinases : By targeting specific cysteine residues within the active sites of kinases, the compound can irreversibly inhibit their activity. This is crucial for halting aberrant cell proliferation in cancer cells.
- Modulation of Neurotransmitter Systems : As a potential serotonin antagonist, it may alter neurotransmitter release and receptor activation, leading to changes in neuronal excitability and synaptic transmission.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Kinase Inhibition | IC50 = 7 nM against BTK | |
| Serotonin Receptor Antagonism | Selective modulation | |
| Cytotoxicity in Cancer Cells | Induces apoptosis |
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound effectively induced apoptosis in B-cell lymphoma cell lines by inhibiting BTK activity. The results indicated a significant reduction in cell viability at concentrations as low as 10 nM.
- Case Study 2 : A pharmacokinetic study evaluated the absorption and metabolism of the compound in animal models. Results showed favorable bioavailability and a half-life conducive for therapeutic use.
属性
IUPAC Name |
3,4-dimethyl-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-14-7-9-25(10-8-14)21(27)18-12-19(22(28)24(4)13-18)23-20(26)17-6-5-15(2)16(3)11-17/h5-6,11-14H,7-10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLFBJHIOWFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














